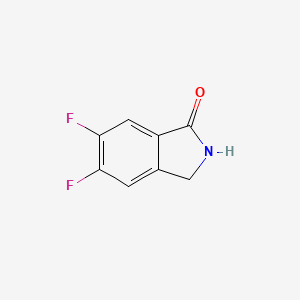

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one

CAS No.: 1192040-50-8

Cat. No.: VC8057020

Molecular Formula: C8H5F2NO

Molecular Weight: 169.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1192040-50-8 |

|---|---|

| Molecular Formula | C8H5F2NO |

| Molecular Weight | 169.13 g/mol |

| IUPAC Name | 5,6-difluoro-2,3-dihydroisoindol-1-one |

| Standard InChI | InChI=1S/C8H5F2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12) |

| Standard InChI Key | IJOHNPVMHPDBIT-UHFFFAOYSA-N |

| SMILES | C1C2=CC(=C(C=C2C(=O)N1)F)F |

| Canonical SMILES | C1C2=CC(=C(C=C2C(=O)N1)F)F |

Introduction

Structural and Molecular Characteristics

The molecular structure of 5,6-difluoro-2,3-dihydro-1H-isoindol-1-one comprises a bicyclic isoindolinone scaffold with fluorine substituents at the 5th and 6th positions. Its molecular formula is C₈H₅F₂NO, with a molecular weight of 169.13 g/mol . The compound’s planar geometry and electron-withdrawing fluorine atoms contribute to its chemical reactivity and binding affinity.

Table 1: Physicochemical Properties

The fluorine atoms induce a dipole moment that enhances solubility in polar solvents while maintaining stability in organic matrices, making the compound versatile for synthetic applications .

Synthesis and Preparation Methods

The synthesis of 5,6-difluoro-2,3-dihydro-1H-isoindol-1-one typically involves fluorination of isoindolinone precursors. A common route starts with 5,6-difluoro-1H-isoindole, which undergoes oxidative cyclization in the presence of reagents like potassium persulfate to form the lactam ring. Alternative methods include:

-

Nucleophilic aromatic substitution on halogenated precursors using fluorinating agents such as KF or HF-pyridine .

-

Palladium-catalyzed cross-coupling to introduce fluorine atoms post-cyclization .

A study by PMC highlighted the impact of halogen positioning on bioactivity, showing that dihalo-substituted analogues (e.g., 5,6-difluoro) exhibit superior HIV-1 integrase inhibition compared to monohalo derivatives .

Biological Activity and Mechanism

Antiviral Properties

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one demonstrates potent inhibition of HIV-1 integrase, a critical enzyme for viral DNA integration into host genomes. Docking studies suggest that the fluorine atoms engage in hydrophobic interactions with the enzyme’s catalytic core, while the lactam oxygen hydrogen-bonds with active-site residues . In extracellular assays, dihalo-substituted variants showed IC₅₀ values ≤ 0.5 μM, outperforming monohalo analogues by up to 100-fold .

Applications in Medicinal Chemistry

The compound serves as a versatile pharmacophore in drug discovery:

-

Central nervous system (CNS) agents: Fluorine’s lipophilicity enhances blood-brain barrier penetration, enabling applications in neurodegenerative disease therapeutics .

-

Antimicrobial scaffolds: Structural analogs exhibit broad-spectrum activity against Gram-positive bacteria, with MIC values < 2 μg/mL.

Table 2: Comparative Bioactivity of Halogenated Isoindolinones

| Compound | Target | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| 5,6-Difluoro derivative | HIV-1 integrase | 0.47 | >200 |

| 5-Fluoro derivative | HIV-1 integrase | 12.3 | 15 |

| 6-Chloro derivative | KRAS | 0.89 | 50 |

Materials Science Applications

In materials science, the compound’s rigid bicyclic structure and fluorine content enable:

-

High-performance polymers: Incorporation into polyimides enhances thermal stability (decomposition temperatures > 400°C) and dielectric properties .

-

Organic semiconductors: Fluorine’s electron-withdrawing effect improves charge carrier mobility in thin-film transistors .

Future Research Directions

-

Optimization of pharmacokinetics: Structural modifications to reduce hepatic clearance and improve oral bioavailability .

-

Exploration of combination therapies: Synergistic effects with existing antiretrovirals or chemotherapeutics .

-

Advanced material design: Development of fluorinated covalent organic frameworks (COFs) for gas storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume